molecular formula C10H18N2S3 B7777798 5-Octylthio-1,3,4-thiadiazole-2-thiol CAS No. 4858-29-1

5-Octylthio-1,3,4-thiadiazole-2-thiol

Cat. No. B7777798
CAS RN: 4858-29-1
M. Wt: 262.5 g/mol
InChI Key: SGPWFGFUABWPHC-UHFFFAOYSA-N
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Description

5-Octylthio-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C10H18N2S3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Octylthio-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Octylthio-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Octylthio-1,3,4-thiadiazole-2-thiol involves the reaction of 1-octanethiol with thiosemicarbazide followed by cyclization with phosphorus pentasulfide.

Starting Materials
1-octanethiol, thiosemicarbazide, phosphorus pentasulfide

Reaction
1-octanethiol is reacted with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid to form 5-Octylthio-1,3,4-thiadiazole-2-thiol intermediate., The intermediate is then cyclized with phosphorus pentasulfide in the presence of a solvent such as dimethylformamide to form the final product., The product is then purified using techniques such as recrystallization or column chromatography.

properties

IUPAC Name

5-octylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S3/c1-2-3-4-5-6-7-8-14-10-12-11-9(13)15-10/h2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWFGFUABWPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401416
Record name SBB059740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octylthio-1,3,4-thiadiazole-2-thiol

CAS RN

4858-29-1
Record name 5-(Octylthio)-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4858-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB059740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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